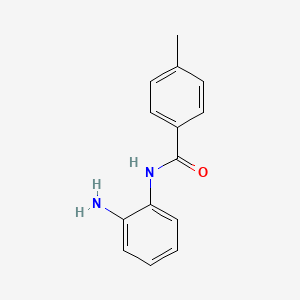
N-(2-aminophenyl)-4-methylbenzamide
説明
Synthesis Analysis
There are several methods for synthesizing compounds similar to “N-(2-aminophenyl)-4-methylbenzamide”. For instance, a method for synthesizing secondary amides utilizes easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . Another method involves the functionalization of magnetic graphene oxide (MGO) with a phenanthroline type ligand .
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(2-aminophenyl)-4-methylbenzamide”, namely “N-(2-aminophenyl)formamide”, has been reported. It has a molecular formula of C7H8N2O and an average mass of 136.151 Da .
Chemical Reactions Analysis
“N-(2-aminophenyl)-4-methylbenzamide” might undergo various chemical reactions. For instance, N-(2-aminophenyl)benzamide can participate in the N-arylation of 2-amino-N-phenylbenzamide with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction .
科学的研究の応用
Pharmaceutical Synthesis
This compound is used in synthesizing secondary amides, which are significant in pharmaceutical applications. The process involves using N-(2-aminophenyl)benzamide and phenyl isocyanate, with the leaving group being recuperated as a carbonylated N-heterocycle .
Anticancer Activity
Complexes of 2-aminophenyl benzimidazole, which may be related to N-(2-aminophenyl)-4-methylbenzamide, have shown promising cytotoxicity and in vitro anticancer activity against human cervical cancer cell lines .
Analgesic Activity
Related compounds, such as N-phenylacetamide sulphonamides, have been synthesized and exhibited good analgesic activity, comparable or superior to paracetamol .
作用機序
Target of Action
N-(2-aminophenyl)-4-methylbenzamide, also known as Mocetinostat , primarily targets histone deacetylase enzymes (HDACs), specifically HDAC1, HDAC2, HDAC3, and HDAC11 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact and less transcriptionally active chromatin structure.
Mode of Action
Mocetinostat interacts with its targets by inhibiting the deacetylase activity of HDACs . This inhibition prevents the removal of acetyl groups from histones, resulting in a more relaxed chromatin structure that promotes gene transcription. The altered gene expression can lead to various cellular effects, including cell cycle arrest, differentiation, and apoptosis .
Biochemical Pathways
The inhibition of HDACs by Mocetinostat affects multiple biochemical pathways. One of the key pathways is the regulation of cytokine production, which plays a significant role in immune responses . Additionally, the compound’s action can lead to the downregulation of EGFR mRNA and protein expression , which is involved in cell growth and proliferation.
Pharmacokinetics
The pharmacokinetics of N-(2-aminophenyl)-4-methylbenzamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a triexponential or biexponential elimination from plasma, with a terminal half-life of approximately 7.4 hours . It has a volume of distribution of 15.5 L/m² and a clearance rate of 40 ml/min/m² . The compound is also detected in cerebrospinal fluid (CSF), indicating its ability to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of N-(2-aminophenyl)-4-methylbenzamide’s action are diverse, given its influence on gene expression. It has demonstrated antiproliferative activities against various cancer cell lines . In addition, it has shown antifibrotic activity, suggesting potential therapeutic applications in fibrotic diseases .
Action Environment
The action, efficacy, and stability of N-(2-aminophenyl)-4-methylbenzamide can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, as combinations of HDAC inhibitors with kinase inhibitors have shown additive and synergistic effects
特性
IUPAC Name |
N-(2-aminophenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURKGIPJGMWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401006 | |
| Record name | N-(2-aminophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-4-methylbenzamide | |
CAS RN |
71255-53-3 | |
| Record name | N-(2-aminophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




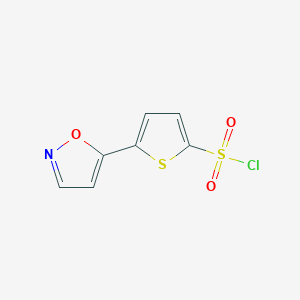
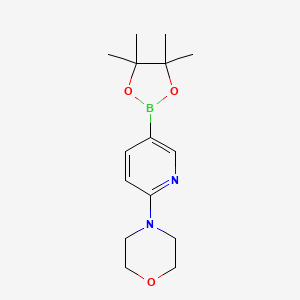





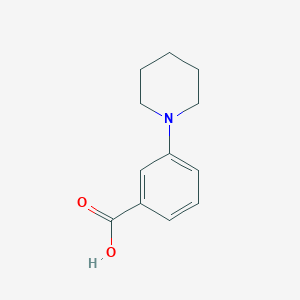

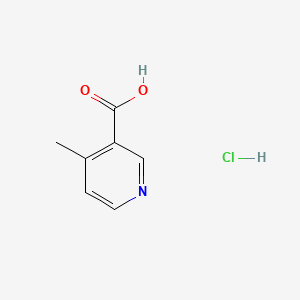

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
![3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile](/img/structure/B1334651.png)